molecular formula C8H6BrClF2O B1421249 2-Chloro-5-(difluoromethoxy)benzyl bromide CAS No. 1017779-54-2

2-Chloro-5-(difluoromethoxy)benzyl bromide

Cat. No. B1421249
M. Wt: 271.48 g/mol
InChI Key: NLCSHYHRPBCBDK-UHFFFAOYSA-N
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Description

“2-Chloro-5-(difluoromethoxy)benzyl bromide” is a heterocyclic organic compound with the molecular formula C8H5BrClF2O . It is a highly reactive molecule that has been used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The IUPAC name for this compound is 2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene . The InChI code is 1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 . The molecular weight of the compound is 271.49 .


Physical And Chemical Properties Analysis

The compound is a liquid at ambient temperature . The storage temperature is ambient temperature .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Krapcho et al. (1997) demonstrated the use of difluoro or chloro fluoro-substituted benzyl bromides in the synthesis of dihalobenzyl substituted heterocyclic esters, which are crucial intermediates in the production of heterocyclic quinones (Krapcho, Gallagher, Hammach, Ellis, Menta, & Oliva, 1997).
    • In a study by Kim and Shreeve (2004), ionic liquids were used as reaction media for nucleophilic trifluoromethylation reactions involving benzyl bromide, showcasing its role in C-C bond formation reactions (Kim & Shreeve, 2004).
  • Material Science and Inorganic Chemistry :

    • Peppe et al. (2001) researched the preparation and properties of organoindium compounds, where bromomethyl-dibromo-indium(III) reacted with benzyl sulfide to produce compounds with potential applications in material science (Peppe, Nobrega, Hernandes, Longo, & Tuck, 2001).
  • Biochemistry and Pharmacology :

    • A study by Dekant, Lash, and Anders (1987) on the bioactivation of S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine used benzyl bromide to trap metabolites, providing insights into the cytotoxic effects of certain compounds (Dekant, Lash, & Anders, 1987).
  • Pharmaceutical Chemistry :

  • Organometallic Chemistry :

    • Roe and Massey (1970) described the generation of tetrafluorobenzyne in the presence of transition metal complexes, a process crucial for the formation of perfluorophenyl derivatives of the elements (Roe & Massey, 1970).

Safety And Hazards

The compound is classified as a corrosive liquid, acidic, organic, N.O.S . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClF2O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCSHYHRPBCBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-chloro-4-(difluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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